molecular formula C18H14N4O2 B2533551 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 1396808-21-1

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2533551
CAS No.: 1396808-21-1
M. Wt: 318.336
InChI Key: AFWPWLUUSOKROT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: the 1H-indole scaffold and the pyrazolo[1,5-a]pyridine ring system. The indole nucleus is a fundamental structure in biological systems and is extensively documented in scientific literature for its diverse biological potential. Indole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . This makes compounds featuring the indole motif valuable starting points for developing new therapeutic agents. Similarly, the pyrazolo[1,5-a]pyrimidine core, a structurally related heterocycle, is frequently utilized in the synthesis of novel compounds for various research applications, underlining the utility of such fused ring systems in chemical biology . As a result, this acetamide derivative represents a promising chemical entity for researchers investigating new biologically active compounds, particularly in the fields of oncology, infectious diseases, and inflammation. Researchers can leverage this compound as a key intermediate or a core structure for designing and synthesizing new chemical libraries for high-throughput screening against specific biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(14-11-19-15-6-2-1-5-13(14)15)18(24)20-9-12-10-21-22-8-4-3-7-16(12)22/h1-8,10-11,19H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWPWLUUSOKROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-3-carbaldehyde, which is then subjected to a condensation reaction with pyrazolo[1,5-a]pyridine derivatives. The final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole and pyrazolopyridine compounds .

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyridine provides a six-membered aromatic ring with one nitrogen atom, influencing electronic properties and binding pocket compatibility.
  • F-DPA and DPA-714 () : These analogs substitute pyrazolo[1,5-a]pyrimidine, a seven-membered ring with two nitrogen atoms. This increases polarity and may enhance interactions with polar residues in enzymes or receptors. Preclinical studies suggest such derivatives are effective radiotracers for imaging neuroinflammation .
Substituent Effects
Compound Key Substituents Impact on Properties
Target Compound Indol-3-yl, oxoacetamide Enhanced lipophilicity (indole) and hydrogen bonding (oxoacetamide)
F-DPA () 4-Fluorophenyl, diethylacetamide Improved metabolic stability (fluorine) and solubility (diethyl group)
Compound 8a () 5-Methyl, 7-phenyl pyrazolo[1,5-a]pyrimidine Increased steric bulk, potentially reducing off-target binding

Crystallographic and Hydrogen-Bonding Profiles

  • Target Compound : While crystallographic data are unavailable, the indole and acetamide groups likely form intermolecular hydrogen bonds, as observed in related structures (e.g., N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , ). Such interactions stabilize crystal lattices and influence solubility .
  • Methyl-Sulfanyl Derivative () : The methyl-sulfanyl group in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide introduces sulfur-mediated van der Waals interactions, enhancing packing efficiency .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Pyrazolo[1,5-a]pyridine Indol-3-yl, oxoacetamide HOBT/resin coupling High hydrogen-bonding potential
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide Radiosynthesis TSPO targeting, preclinical use
Compound 8a () Pyrazolo[1,5-a]pyrimidine 5-Methyl, 7-phenyl Ultrasound-assisted 90% yield, steric bulk
N-(1,5-Dimethyl...) () Pyrazole Methyl-sulfanyl phenyl X-ray crystallography Enhanced crystal packing

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a novel derivative that integrates both indole and pyrazolo-pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

This structure highlights the integration of an indole and a pyrazolo-pyridine unit, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar pyrazole derivatives. For instance, compounds containing the pyrazolo-pyridine framework have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • MCF7 (breast cancer) : Compounds exhibited IC50 values ranging from 3.79 to 12.50 µM.
  • A549 (lung cancer) : Some derivatives demonstrated IC50 values as low as 26 µM, indicating potent growth inhibition.

Table 1 summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CHepG20.71

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of cell proliferation : Compounds have been shown to induce apoptosis in cancer cells.
  • Targeting specific kinases : For example, certain derivatives inhibit Aurora-A kinase and CDK2, critical regulators in cell cycle progression.

Study 1: Synthesis and Evaluation

A recent study synthesized various pyrazole derivatives and evaluated their antiproliferative activities. The study found that compounds with both indole and pyrazolo-pyridine structures exhibited enhanced activity against cancer cell lines compared to those without these moieties .

Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships indicated that modifications on the indole or pyrazolo-pyridine rings significantly influenced biological activity. For instance, substituents at specific positions on the indole ring enhanced cytotoxicity against HepG2 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of indole-3-carboxylic acid derivatives with activated carbonyl agents (e.g., oxalyl chloride) to form the 2-oxoacetamide backbone.
  • Step 2 : Coupling the pyrazolo[1,5-a]pyridine-methylamine moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DMF with Hünig’s base).
  • Key Considerations : Use TLC or HPLC to monitor reaction progress. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC/MS : Confirm molecular weight and purity (>95%).
  • NMR Spectroscopy : Assign indole NH (~10.5 ppm), pyrazole protons (6.5–8.5 ppm), and acetamide carbonyl signals (~168–170 ppm).
  • X-ray Crystallography : For absolute configuration verification, use SHELX software (SHELXL for refinement, SHELXS for structure solution) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Test against kinases (e.g., JAK) or receptors linked to pyrazolo[1,5-a]pyridine scaffolds. Use fluorescence polarization or ADP-Glo™ assays .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity for specific targets?

  • Approach :

  • Perform docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., CDK2 or JAK kinases).
  • Analyze hydrogen-bonding interactions between the indole NH, acetamide carbonyl, and active-site residues.
  • Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Troubleshooting :

  • Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration; validate with dynamic light scattering (DLS).
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines).
  • Data normalization : Include internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .

Q. How can intramolecular cyclization be leveraged to design derivatives with improved pharmacokinetics?

  • Synthetic Design :

  • Introduce electron-withdrawing groups (e.g., -CN, -NO₂) on the pyrazole ring to facilitate aldol-type cyclization (e.g., KOtBu in THF, 60°C).
  • Characterize cyclized products via HRMS and NOESY NMR to confirm regioselectivity.
  • Evaluate metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 assays .

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